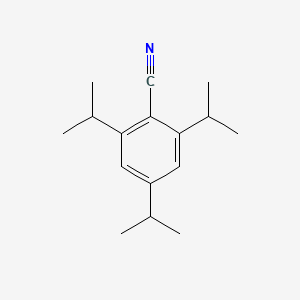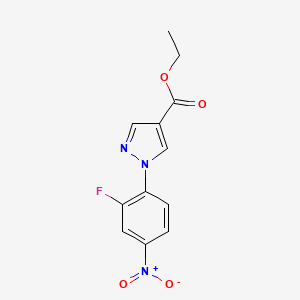
2-Fluoro-3-(4-morpholinyl)-2-propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(4-morpholinyl)-2-propenal is an organic compound that features a fluorine atom, a morpholine ring, and an aldehyde group
Métodos De Preparación
The synthesis of 2-Fluoro-3-(4-morpholinyl)-2-propenal typically involves the reaction of fluorinated precursors with morpholine under controlled conditions. One common synthetic route includes the use of fluorinated aldehydes and morpholine in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Fluoro-3-(4-morpholinyl)-2-propenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(4-morpholinyl)-2-propenal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers with enhanced stability or specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(4-morpholinyl)-2-propenal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and influence its electronic properties, affecting how it interacts with other molecules.
Comparación Con Compuestos Similares
2-Fluoro-3-(4-morpholinyl)-2-propenal can be compared with other similar compounds, such as:
3-Fluoro-4-(4-morpholinyl)aniline: This compound also contains a fluorine atom and a morpholine ring but differs in the position of the functional groups.
3-Fluorophenylboronic acid: This compound features a fluorine atom and a boronic acid group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its combination of a fluorine atom, a morpholine ring, and an aldehyde group, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10FNO2 |
|---|---|
Peso molecular |
159.16 g/mol |
Nombre IUPAC |
2-fluoro-3-morpholin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2 |
Clave InChI |
OTANGTDQNPVIGE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C=C(C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)


![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)






